molecular formula C20H20O5 B1630520 Galbacin CAS No. 84709-25-1

Galbacin

Cat. No. B1630520
CAS RN: 84709-25-1
M. Wt: 340.4 g/mol
InChI Key: QFUXQRHAJWXPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galbacin is a natural compound that has recently gained attention in the scientific community due to its potential applications in medical research. It is a member of the family of compounds known as gallotannins, which are found in a variety of plants, including oak trees, tea leaves, and grapes. Galbacin has been shown to have a number of interesting properties that make it a promising candidate for use in a variety of scientific applications.

Scientific Research Applications

Antimicrobial Properties and Potential Therapeutic Applications

Galbacin, known for its antimicrobial properties, is being explored for a variety of scientific and therapeutic applications. A significant area of research is its potential use as a next-generation antibiotic, leveraging its antimicrobial capabilities. This interest stems from the increasing need for new antimicrobial agents in the face of rising antibiotic resistance. Studies have indicated that galbacin and similar substances could be developed into novel carrier molecules for drug delivery systems and even for the treatment of cancer. The modulation of quorum sensing by some bacteriocins, including galbacin, suggests novel applications in controlling bacterial communication and behavior, which could be critical in treating bacterial infections (Chikindas et al., 2018).

Role in Innate Immunity and Health

Galbacin's role in innate immunity, especially in chickens, has been examined to understand its contributions to health and disease resistance. Studies on the expression of galbacin mRNA in the hen oviduct have shown that these antimicrobial peptides play a significant role in the innate immune response of chickens. The expression levels of galbacin are influenced by factors such as age and egg-laying activity, and they respond to bacterial stimulation, suggesting a dynamic role in protecting against infections (Yoshimura et al., 2006).

Potential in Gene Therapy and Cancer Research

Another intriguing application of galbacin is in the field of gene therapy, particularly in the context of cancer treatment. Research has been conducted on using E. coli beta-galactosidase, a related enzyme, in suicide gene therapy. This approach involves using enzymes to convert non-toxic prodrugs into toxic products selectively within tumor cells, thereby increasing the efficacy and reducing the side effects of cancer treatments. While this has shown promise in vitro, challenges remain in translating these results to effective in vivo therapies (Farquhar et al., 2002).

Applications in Food Science and Preservation

In the food industry, the application of galbacin and related bacteriocins is being explored for food preservation. Due to their ability to inhibit the growth of harmful bacteria, they are considered as natural, safe alternatives to chemical preservatives. The diverse structure and function of bacteriocins like galbacin make them suitable candidates for extending food preservation times and maintaining food safety, without the negative impacts associated with conventional preservatives (Cleveland et al., 2001).

properties

IUPAC Name

5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUXQRHAJWXPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galbacin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galbacin
Reactant of Route 2
Galbacin
Reactant of Route 3
Galbacin
Reactant of Route 4
Reactant of Route 4
Galbacin
Reactant of Route 5
Galbacin
Reactant of Route 6
Galbacin

Citations

For This Compound
216
Citations
HY Luo, YY Xie, XF Song, JW Dong, D Zhu… - Chemical …, 2019 - pubs.rsc.org
An efficient method for the preparation of chiral sulfenylated lactones has been described based on Lewis base-catalyzed enantioselective sulfenylation of unsaturated carboxylic acids. …
Number of citations: 29 pubs.rsc.org
S Henrion, A Macé, MM Vallejos, T Roisnel… - Organic & …, 2018 - pubs.rsc.org
… active natural product (+)-galbacin has been obtained by using this approach. To the best of our knowledge, the synthesis of its optical antipod, (−)-galbacin 5, has not been reported to …
Number of citations: 18 pubs.rsc.org
S Hazra, S Hajra - RSC advances, 2013 - pubs.rsc.org
… profile, represented by galbelgin 3 1 and galbacin 3 2 in the former class and virgatusin 4 3 and urinaligran 5 4 in the later. Galbelgin and galbacin show antioxidant and antiviral activity …
Number of citations: 12 pubs.rsc.org
D Takaoka, K Watanabe, M Hiroi - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
… that this compound is (--)-galbacin [1]. The almost identical mp… the case of (--)-galbacin. This conclusion is confirmed by the … All of the major peaks of galbacin and galbelgin in the mass …
Number of citations: 38 www.journal.csj.jp
MSJ Nascimento, M Pedro, F Cerqueira… - Pharmaceutical …, 2004 - Taylor & Francis
… (−)-Talaumidin, acetyl talaumidin, and (+)-machillin F inhibited the growth of MCF-7, TK-10, and UACC-62 cell lines, whereas (−)-galbacin was inactive against UACC-62 and (−)-…
Number of citations: 14 www.tandfonline.com
NP Lopes, EE de Almeida Blumenthal, AJ Cavalheiro… - Phytochemistry, 1996 - Elsevier
The leaves and seeds of Virola surinamensis contain 17 lignans; fragansins A2 and D2, galbacin, galbelgin, 5-methoxygalbelgin, grandisin, verrucosin, aristolignan, austrobailignan, …
Number of citations: 61 www.sciencedirect.com
PH Nguyen, TVT Le, HW Kang, J Chae, SK Kim… - Bioorganic & medicinal …, 2010 - Elsevier
… The other known compounds were characterized as fragransin C 1 (6) and galbacin (7) by a comparison of their physicochemical values, 1 H and 13 C NMR spectra, and the MS data …
Number of citations: 114 www.sciencedirect.com
SH Sung, YC Kim - Journal of natural products, 2000 - ACS Publications
Two new diastereomeric sauchinones (2, 3), along with the known sauchinone (1), a phenylpropanoid (sarisan), and two known lignans (galbacin and saucernetin), were isolated from …
Number of citations: 121 pubs.acs.org
NV Riggs, JD Stevens - Australian Journal of Chemistry, 1962 - CSIRO Publishing
… Equivalence of corresponding groups in galbacin (111) and its optical activity require that the molecule possess an axis, but no plane (nor centre) of symmetry. The implied identity of …
Number of citations: 21 www.publish.csiro.au
YU Yu, SY Kang, HY Park, SH Sung… - Journal of pharmacy …, 2000 - academic.oup.com
Eleven lignans (1–11) were isolated from the CH 2 Cl 2 fraction of the bark of Machilus thunbergii Sieb, et Zucc. (Lauraceae). These were identified as (-)-acuminatin (1), (-)-isoguaiacin (…
Number of citations: 70 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.